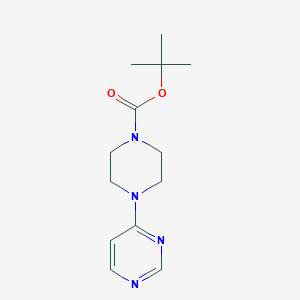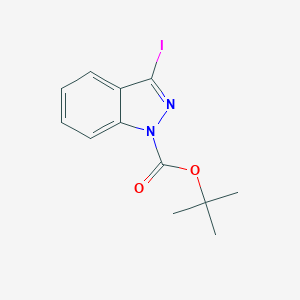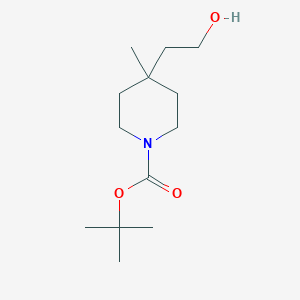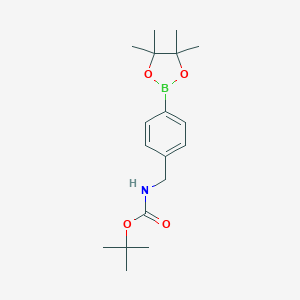
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a chemical entity that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperazine ring, a pyrimidine moiety, and a tert-butyl group, which contribute to its chemical properties and reactivity.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52%, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, revealing a pharmacologically useful core . Similarly, the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contains two independent molecules with the piperazine ring adopting a chair conformation . These studies provide a foundation for understanding the molecular structure of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.
Chemical Reactions Analysis
The reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. For instance, coordination polymers based on N,N′-bis-(4-pyridylmethyl) piperazine exhibit photocatalytic properties, as demonstrated by their activity in the decomposition of Rhodamine B under visible light . This suggests that tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate could also participate in chemical reactions that are catalytic or involve electron transfer processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are often studied using techniques such as X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, providing typical bond lengths and angles for this type of compound . Additionally, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized spectroscopically and its crystal structure was confirmed by XRD data . These studies contribute to the understanding of the physical and chemical properties of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.
Applications De Recherche Scientifique
Crystal Structure of tert-Butyl Derivatives
- The crystal structure of various tert-butyl derivatives, including tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, has been elucidated, revealing the spatial arrangement and intermolecular interactions within these compounds. Such studies provide insights into the compound's stability, reactivity, and potential applications in material science or pharmaceuticals. Notable examples include the crystal structure analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which demonstrated specific dihedral angles and hydrogen bonding patterns (Anthal et al., 2018).
Chemical Synthesis and Characterization
- The chemical synthesis and detailed characterization of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate derivatives have been thoroughly investigated. Studies typically involve multiple synthesis steps, including condensation reactions, and extensive characterization using techniques such as LCMS, NMR, IR, and X-ray diffraction. These processes are crucial for confirming the structure of the synthesized compounds and understanding their chemical properties. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved multiple spectroscopic techniques to elucidate its structure (Sanjeevarayappa et al., 2015).
Biological Evaluation and Potential Applications
- Several studies have focused on evaluating the biological activity of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate derivatives. These evaluations are often aimed at assessing the compound's potential as a pharmaceutical agent or a catalyst in various chemical reactions. For example, certain compounds have been screened for their antibacterial, anthelmintic, or analgesic activities, revealing moderate to poor activity in specific assays. The outcomes of such studies can guide the development of new drugs or materials with improved efficacy and safety profiles (Kulkarni et al., 2016; Nie et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively .
Orientations Futures
The future directions for “tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate” could involve its use in the synthesis of novel organic compounds with potential applications in various fields. For instance, its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Propriétés
IUPAC Name |
tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDGVJCIWVOYPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594146 |
Source


|
| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |
CAS RN |
221050-89-1 |
Source


|
| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)


